2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine
Overview
Description
2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of the methoxyphenyl group enhances its chemical properties, making it a valuable compound for various applications.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as cathepsin s . Cathepsin S is a protease involved in antigen presentation and other cellular processes .
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its target enzyme to modulate its activity .
Biochemical Pathways
Similar compounds have been found to influence pathways related to inflammation and oxidative stress .
Pharmacokinetics
A study on a structurally similar compound suggests that it meets the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit anti-inflammatory effects and reduce oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine. For instance, certain plants and fungi produce similar compounds under stress . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
The effects of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine on various cell types and cellular processes are diverse. In neuronal cells, this compound has been observed to enhance mitochondrial function and bioenergetics, which is crucial for maintaining cellular energy levels and preventing apoptosis under stress conditions . The enhancement of mitochondrial function is likely mediated through the modulation of mitochondrial proteins and the inhibition of mitochondrial apoptosis pathways.
In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. This compound influences cell signaling pathways, such as the STAT3 pathway, which is involved in cell survival and proliferation . By inhibiting the STAT3 pathway, this compound can reduce the survival and proliferation of cancer cells.
Molecular Mechanism
Furthermore, this compound can inhibit the STAT3 signaling pathway by binding to the STAT3 protein and preventing its activation. This inhibition results in reduced gene expression of survival and proliferation-related genes, leading to apoptosis and decreased cell proliferation in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can maintain its biological activity over extended periods, making it suitable for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance mitochondrial function and bioenergetics in neuronal cells, leading to improved cellular survival under stress conditions . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which are likely due to the overactivation of metabolic pathways and the accumulation of toxic metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of other metabolites, potentially affecting cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, such as heat shock proteins, which can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its effects on mitochondrial function and bioenergetics. This compound can also localize to the cytoplasm, where it interacts with heat shock proteins and other cytoplasmic proteins. The targeting of this compound to specific subcellular compartments is likely mediated by post-translational modifications and targeting signals that direct it to the mitochondria and cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of corresponding quinones or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)benzothiazole
- 2-(4-Methoxyphenyl)benzo[d]thiazole
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine stands out due to its unique benzoxazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSVPGARXVXXOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352899 | |
Record name | 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54995-53-8 | |
Record name | 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.